molecular formula C42H81NO8 B1246500 N-stearoyl cerebroside

N-stearoyl cerebroside

Cat. No.: B1246500
M. Wt: 728.1 g/mol
InChI Key: YMYQEDCYNANIPI-NMJNODIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-stearoyl cerebroside is a type of glycosphingolipid, which are complex lipids composed of a ceramide backbone linked to a sugar residue. This compound is a subtype of cerebrosides, which are crucial constituents of cell membranes, particularly in the nervous system. This compound is characterized by the presence of a stearic acid moiety attached to the ceramide backbone. These molecules play significant roles in maintaining cell structure and facilitating signal transduction processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-stearoyl cerebroside typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: N-stearoyl cerebroside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-stearoyl cerebroside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-stearoyl cerebroside involves its integration into cell membranes, where it contributes to membrane stability and signal transduction. The molecule interacts with various proteins and receptors, influencing cellular processes such as apoptosis, differentiation, and proliferation. The sugar residue of this compound plays a key role in its interactions with other molecules and cellular components .

Comparison with Similar Compounds

    Galactocerebroside: Contains a galactose residue instead of glucose.

    Glucocerebroside: Contains a glucose residue.

    Sulfatides: Sulfated derivatives of cerebrosides.

Uniqueness: N-stearoyl cerebroside is unique due to the presence of the stearic acid moiety, which influences its hydrophobic characteristics and interactions within the cell membrane. This compound is particularly abundant in the myelin sheath of neurons, highlighting its importance in neurodevelopment and function .

Properties

Molecular Formula

C42H81NO8

Molecular Weight

728.1 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37+,39-,40-,41+,42+/m0/s1

InChI Key

YMYQEDCYNANIPI-NMJNODIHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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